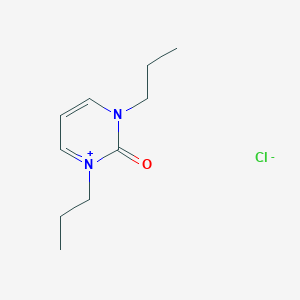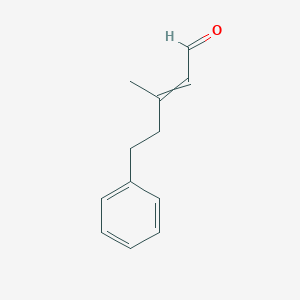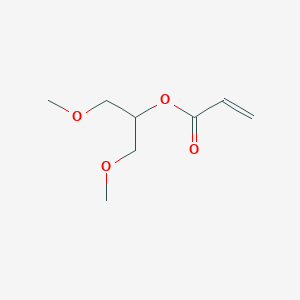
1,3-Dimethoxypropan-2-yl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxypropan-2-yl prop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of prop-2-enoic acid (acrylic acid) and is characterized by the presence of two methoxy groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxypropan-2-yl prop-2-enoate can be synthesized through the esterification of 1,3-dimethoxypropan-2-ol with acrylic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acidic ion exchange resins as catalysts can also be employed to streamline the esterification process. Additionally, azeotropic distillation techniques may be used to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxypropan-2-yl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dimethoxypropan-2-yl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural features.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its ester functionality can undergo polymerization reactions to form useful materials.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. Additionally, the presence of methoxy groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxypropan-2-one: A related compound with a ketone group instead of an ester group.
1,3-Dimethoxypropan-2-yl oleate: An ester of oleic acid with similar structural features.
(Z)-1,3-Dimethoxypropan-2-yl icos-11-enoate: Another ester with a longer carbon chain.
Uniqueness
1,3-Dimethoxypropan-2-yl prop-2-enoate is unique due to its combination of methoxy groups and an ester functionality, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo polymerization reactions makes it particularly valuable in the production of advanced materials.
Propiedades
Número CAS |
54843-05-9 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
1,3-dimethoxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(9)12-7(5-10-2)6-11-3/h4,7H,1,5-6H2,2-3H3 |
Clave InChI |
WDEIYXBQLBYVBO-UHFFFAOYSA-N |
SMILES canónico |
COCC(COC)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
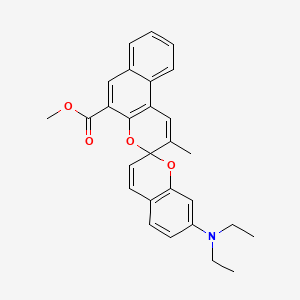
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)

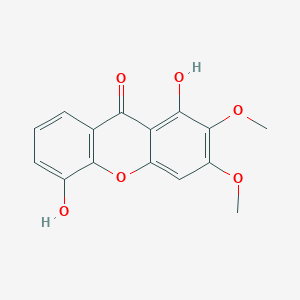
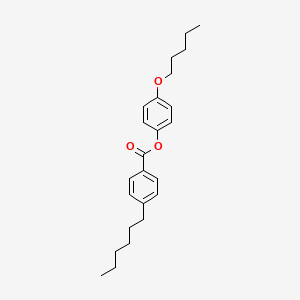

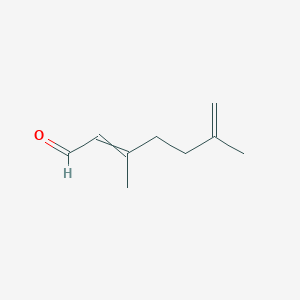

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
